8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of microwave or ultrasonic radiation, as well as electric current, can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted chromeno-pyridines.
Scientific Research Applications
8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit mitogen-activated protein kinase and suppress the expression of tumor necrosis factor .
Comparison with Similar Compounds
Similar Compounds
- 8,10-Diamino-7-(2-chlorophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridine-9-carbonitrile
- 7,10-Diaryl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-amine
Uniqueness
8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
13,15-diamino-11-pentyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C22H22N4O/c1-2-3-4-9-15-16-11-10-13-7-5-6-8-14(13)20(16)27-22-18(15)19(24)17(12-23)21(25)26-22/h5-8,10-11,15H,2-4,9H2,1H3,(H4,24,25,26) |
InChI Key |
KCFIEPUKOHPQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.